Cas no 87602-41-3 (4-Quinolinamine,2,6,8-trimethyl-N-[4-(4-phenyl-1-piperazinyl)phenyl]-)
87602-41-3 structure
Product Name:4-Quinolinamine,2,6,8-trimethyl-N-[4-(4-phenyl-1-piperazinyl)phenyl]-
Numero CAS:87602-41-3
MF:C28H30N4
MW:422.564606189728
CID:723267
PubChem ID:3071278
Update Time:2025-04-19
4-Quinolinamine,2,6,8-trimethyl-N-[4-(4-phenyl-1-piperazinyl)phenyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Quinolinamine,2,6,8-trimethyl-N-[4-(4-phenyl-1-piperazinyl)phenyl]-
- 2,6,8-trimethyl-N-[4-(4-phenylpiperazin-1-yl)phenyl]quinolin-4-amine
- N-(4-(4-Phenyl-1-piperazinyl)phenyl)-2,6,8-trimethyl-4-quinolinamine
- 87602-41-3
- 2,6,8-Trimethyl-N-[4-(4-phenylpiperazin-1-yl)phenyl]quinolin-4(1H)-imine
- DTXSID601007675
- BRN 6007256
- 4-Quinolinamine, N-(4-(4-phenyl-1-piperazinyl)phenyl)-2,6,8-trimethyl-
- 2,6,8-Trimethyl-N-(4-(4-phenylpiperazin-1-yl)phenyl)quinolin-4-amine
-
- Inchi: 1S/C28H30N4/c1-20-17-21(2)28-26(18-20)27(19-22(3)29-28)30-23-9-11-25(12-10-23)32-15-13-31(14-16-32)24-7-5-4-6-8-24/h4-12,17-19H,13-16H2,1-3H3,(H,29,30)
- Chiave InChI: RGHHKTSAQKTSMJ-UHFFFAOYSA-N
- Sorrisi: N1(C2C=CC(=CC=2)NC2C=C(C)N=C3C(C)=CC(C)=CC=23)CCN(C2C=CC=CC=2)CC1
Proprietà calcolate
- Massa esatta: 422.247
- Massa monoisotopica: 422.247
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 32
- Conta legami ruotabili: 4
- Complessità: 574
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.6
- Superficie polare topologica: 31.4Ų
Proprietà sperimentali
- Densità: 1.176
- Punto di ebollizione: 610.2°C at 760 mmHg
- Punto di infiammabilità: 322.9°C
- Indice di rifrazione: 1.67
4-Quinolinamine,2,6,8-trimethyl-N-[4-(4-phenyl-1-piperazinyl)phenyl]- Letteratura correlata
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
87602-41-3 (4-Quinolinamine,2,6,8-trimethyl-N-[4-(4-phenyl-1-piperazinyl)phenyl]-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso